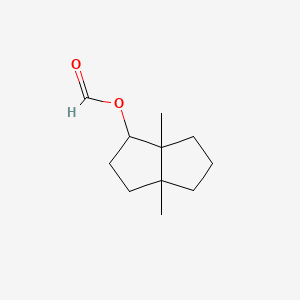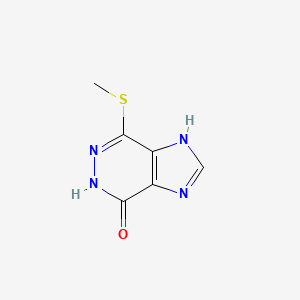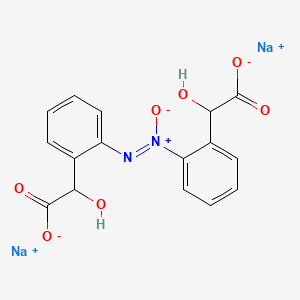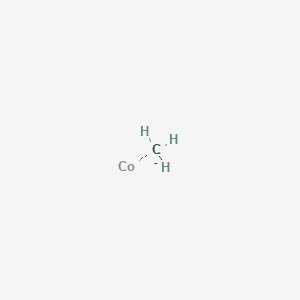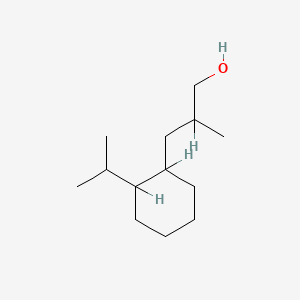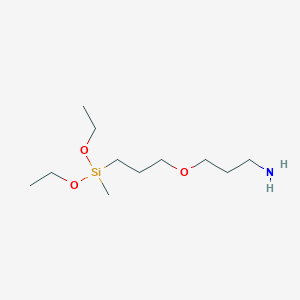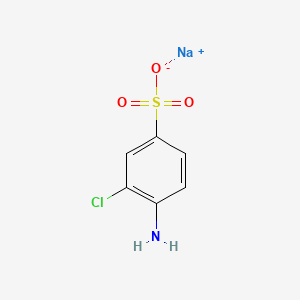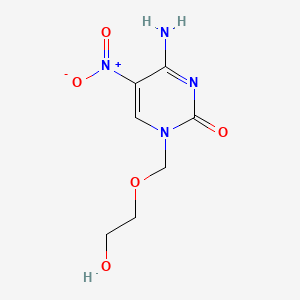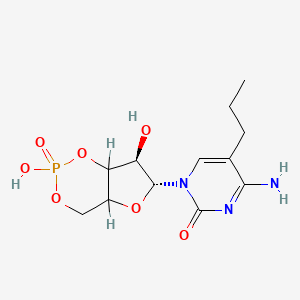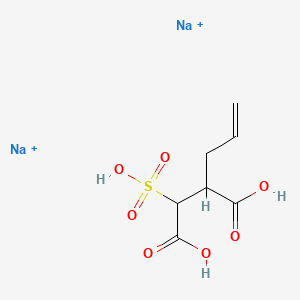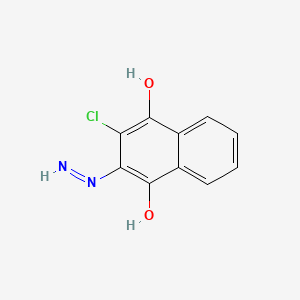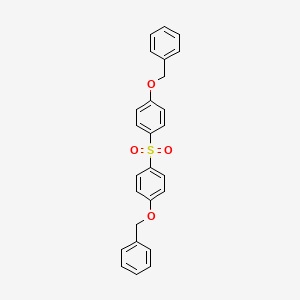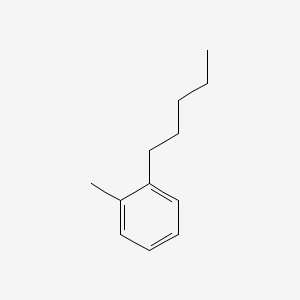
1-Methyl-2-pentylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1-Methyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
相似化合物的比较
1-Methyl-3-pentylbenzene: Similar structure but with the pentyl group in the meta position.
1-Methyl-4-pentylbenzene: Similar structure but with the pentyl group in the para position.
1-Methyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness: 1-Methyl-2-pentylbenzene is unique due to the specific positioning of the methyl and pentyl groups on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and chemical behavior compared to its isomers.
属性
CAS 编号 |
1595-07-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-methyl-2-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3 |
InChI 键 |
NQVHSBDSEAYZOO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


